1-{4-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one
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Overview
Description
1-{4-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one is a complex organic compound featuring a thiazole ring, a piperazine moiety, and a methoxybenzene group.
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities . The specific interactions of 1-(4-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone with its targets would need further investigation.
Biochemical Pathways
For instance, some thiazole derivatives have shown to inhibit the COX-1 and COX-2 enzymes, which are involved in the inflammatory response .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents could affect its distribution and bioavailability
Preparation Methods
The synthesis of 1-{4-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one typically involves multi-step reactions. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of solvents like ethanol or water, and the reactions are carried out at elevated temperatures (50-60°C) to ensure completion .
Chemical Reactions Analysis
1-{4-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and the methoxybenzene group.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-inflammatory agent and a neuroprotective compound.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.
Comparison with Similar Compounds
1-{4-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}ethan-1-one can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of a thiazole ring with a piperazine moiety and a methoxybenzene group, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14(25)15-6-8-16(9-7-15)20(26)23-10-12-24(13-11-23)21-22-19-17(27-2)4-3-5-18(19)28-21/h3-9H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSZCQZOPVXALN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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